Fmoc-缬氨酸-丙氨酸-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

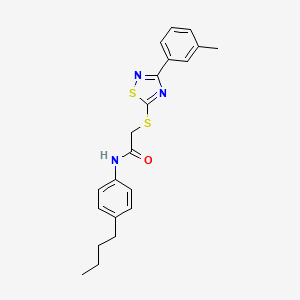

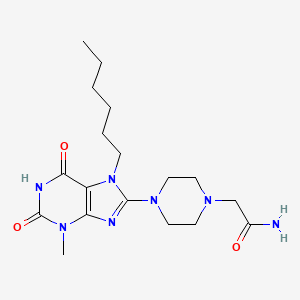

Fmoc-Val-Ala-OH is a reagent consisting of a Val-Ala dipeptide with an Fmoc protecting group on its N-terminus . It is used in proteomic studies and solid-phase peptide synthesis techniques .

Synthesis Analysis

Fmoc-Val-Ala-OH is used in the construction of antibody-drug conjugates (ADC & Bioconjugation) . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Molecular Structure Analysis

The empirical formula of Fmoc-Val-Ala-OH is C23H26N2O5 . Its molecular weight is 410.46 . The SMILES string representation isC(OC(NC@H=O)C)=O)C(C)C)=O)C1C=2C(C=3C1=CC=CC3)=CC=CC2 . Chemical Reactions Analysis

Fmoc-Val-Ala-OH is a cleavable ADC linker. The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma .Physical and Chemical Properties Analysis

Fmoc-Val-Ala-OH is a white to off-white powder or crystals . It has a density of 1.2±0.1 g/cm3 and a boiling point of 676.7±45.0 °C at 760 mmHg .科学研究应用

自组装和纳米结构形成

Fmoc-Val-Ala-OH 及其他 Fmoc 修饰的氨基酸表现出在形成自组装结构方面的显着特性。这些结构根据浓度、温度和所使用的 Fmoc 氨基酸的具体类型而有很大差异。例如,Fmoc-Val-OH 以在室温下低浓度形成花状结构而闻名,在较高浓度或加热时转变为纤维状组装体 (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021)。这些 Fmoc 氨基酸形成如此多样且可控的结构的能力为纳米技术和材料科学中新颖架构的设计提供了潜力。

凝胶化和生物材料应用

Fmoc-Val-Ala-OH 及其类似物在形成水凝胶方面表现出有趣的行为,水凝胶是可以容纳大量水的网络。由于其生物相容性和生物降解性,这些材料在生物医学应用中具有重要意义。例如,一种含酯的自组装肽 Fmoc-Ala-Lac 形成在水中凝胶的纳米结构。这一过程值得注意,因为它发生在肽不能形成β-折叠状酰胺-酰胺氢键的情况下,而以前认为β-折叠状酰胺-酰胺氢键对于 Fmoc 缀合肽的自组装至关重要。这些发现为设计具有所需特性的自组装材料开辟了新途径,以用于生物医学应用 (Eckes, Mu, Ruehle, Ren, & Suggs, 2014)。

抗菌和抗炎用途

由 Fmoc 修饰的氨基酸形成的纳米组装体已表现出显着的抗菌和抗炎能力。一项研究报告了由 Fmoc-五氟-l-苯丙氨酸-OH 形成的纳米组装体的抗菌特性及其在树脂基复合材料中的功能性结合。发现这些材料可以有效抑制细菌的生长和活力,而不会影响哺乳动物细胞,展示了 Fmoc 氨基酸在开发先进生物医学材料方面的潜力 (Schnaider et al., 2019)。

肽合成和药物输送

Fmoc-Val-Ala-OH 在肽合成中起着至关重要的作用,特别是在固相肽合成中。该化合物作为关键的构建模块,促进氨基酸连接以形成具有特定序列和功能的肽。它在水基微波辅助固相合成中的应用代表了一种更环保的肽合成方法,因为它避免了使用有机溶剂 (Hojo, Shinozaki, Nozawa, Fukumori, & Ichikawa, 2013)。此外,这些肽在合成后可用于各种应用,包括作为金属配合物中的配体,用于 DNA 结合和光核酸酶活性,这对于治疗干预以及与基因表达和调控相关的研究至关重要 (Sudhamani, 2011)。

作用机制

Target of Action

Fmoc-Val-Ala-OH is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The Fmoc-Val-Ala-OH linker attaches the antibody to the drug, allowing the drug to specifically target and kill cancer cells .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Val-Ala-OH is the endocytic pathway . This pathway is responsible for the internalization of the ADC into the cancer cell and its transport to the lysosome. The release of the drug in the lysosome then triggers apoptosis, or programmed cell death, in the cancer cell .

Pharmacokinetics

The pharmacokinetics of Fmoc-Val-Ala-OH are largely determined by the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC will influence the bioavailability of the drug. The Fmoc-Val-Ala-OH linker itself is designed to be stable in the bloodstream, resisting premature cleavage before the ADC reaches the target cancer cell .

Result of Action

The result of the action of Fmoc-Val-Ala-OH is the targeted killing of cancer cells . By releasing the drug specifically in cancer cells, ADCs with Fmoc-Val-Ala-OH linkers can effectively kill these cells while minimizing damage to healthy cells .

Action Environment

The action of Fmoc-Val-Ala-OH is influenced by the environment within the body . Factors such as the pH of the blood and lysosomes, the abundance and accessibility of the target antigen on cancer cells, and the presence of competing molecules can all affect the action, efficacy, and stability of Fmoc-Val-Ala-OH and the ADC it is part of .

安全和危害

未来方向

生化分析

Biochemical Properties

Fmoc-Val-Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and ADCs. It interacts with various enzymes and proteins, including lysosomal proteolytic enzymes, which cleave the Val-Ala dipeptide linker . The Fmoc group can be removed under basic conditions, allowing for further coupling reactions with carboxylic acids to form amides . This interaction is essential for the construction of complex peptide structures and the targeted delivery of drugs in ADCs.

Cellular Effects

Fmoc-Val-Ala-OH influences various cellular processes, particularly in the context of ADCs. It facilitates the targeted delivery of cytotoxic drugs to cancer cells, thereby enhancing the efficacy of cancer treatments . The compound’s cleavable linker is designed to be stable in the bloodstream but cleaved within the lysosomes of target cells, releasing the active drug . This targeted approach minimizes damage to healthy cells and reduces side effects.

Molecular Mechanism

At the molecular level, Fmoc-Val-Ala-OH exerts its effects through specific binding interactions and enzymatic cleavage. The Fmoc group protects the amine group during peptide synthesis and is removed by piperidine, forming a stable adduct with the dibenzofulvene byproduct . The Val-Ala dipeptide is cleaved by lysosomal enzymes, releasing the active drug in ADCs . This mechanism ensures precise drug delivery and activation within target cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Val-Ala-OH change over time due to its stability and degradation properties. The Fmoc group can be rapidly removed under basic conditions, typically within minutes when using microwave-assisted peptide synthesis . The stability of the Val-Ala linker in human plasma ensures that the compound remains intact until it reaches the lysosomes of target cells . Long-term studies have shown that the compound maintains its efficacy and stability in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Fmoc-Val-Ala-OH vary with different dosages in animal models. At lower doses, the compound effectively delivers the active drug to target cells with minimal toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to optimize the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Fmoc-Val-Ala-OH is involved in metabolic pathways related to peptide synthesis and drug delivery. The compound interacts with lysosomal enzymes that cleave the Val-Ala dipeptide, releasing the active drug . The Fmoc group is removed by piperidine, allowing for further coupling reactions in peptide synthesis . These interactions are essential for the compound’s role in constructing complex peptide structures and ADCs.

Transport and Distribution

Within cells and tissues, Fmoc-Val-Ala-OH is transported and distributed through specific transporters and binding proteins. The compound’s stability in human plasma ensures that it remains intact until it reaches the lysosomes of target cells . The Fmoc group protects the amine group during transport, preventing premature reactions . This targeted distribution enhances the efficacy of ADCs and minimizes off-target effects.

Subcellular Localization

Fmoc-Val-Ala-OH is localized within specific subcellular compartments, particularly lysosomes, where it is cleaved by proteolytic enzymes . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring precise drug delivery and activation . This subcellular localization is critical for the compound’s role in ADCs and targeted cancer therapies.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZMZNLKVKGMJS-XOBRGWDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2815983.png)

![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)

![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)

![1-(dipropylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2815992.png)

![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)

![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)